molecular formula C13H30NO3S+ B15088869 Dimethyl(octyl)(3-sulfopropyl)azanium

Dimethyl(octyl)(3-sulfopropyl)azanium

Cat. No.: B15088869
M. Wt: 280.45 g/mol
InChI Key: QZRAABPTWGFNIU-UHFFFAOYSA-O
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Description

Dimethyl(octyl)(3-sulfopropyl)azanium is a zwitterionic compound known for its unique chemical structure and properties. It contains both positive and negative charges within the same molecule, which contributes to its stability and solubility in water. This compound is widely used in various scientific and industrial applications due to its excellent surfactant properties and ability to form stable micelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(octyl)(3-sulfopropyl)azanium typically involves the reaction of octylamine with 3-chloropropylsulfonic acid, followed by quaternization with dimethyl sulfate. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include water or ethanol.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Octylamine, 3-chloropropylsulfonic acid, and dimethyl sulfate.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: The product is purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octyl)(3-sulfopropyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The sulfonate group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major product is the corresponding hydroxyl derivative.

Scientific Research Applications

Dimethyl(octyl)(3-sulfopropyl)azanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its ability to form micelles.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Dimethyl(octyl)(3-sulfopropyl)azanium involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its zwitterionic nature, which allows it to form stable micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, making them soluble in water. The compound’s molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide
  • Dimethyl(3-sulfopropyl)ammonium hydroxide
  • Dimethyl(2-hydroxyethyl)ammoniumpropane sulfonate

Uniqueness

Dimethyl(octyl)(3-sulfopropyl)azanium stands out due to its longer alkyl chain (octyl group), which enhances its hydrophobic interactions and micelle-forming ability. This makes it particularly effective in applications requiring strong surfactant properties and stable micelle formation.

Properties

Molecular Formula

C13H30NO3S+

Molecular Weight

280.45 g/mol

IUPAC Name

dimethyl-octyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1

InChI Key

QZRAABPTWGFNIU-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

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